

3-Amino-4-chlorobenzonitrile spectroscopic data (¹H NMR, ¹³C NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-4-chlorobenzonitrile

Cat. No.: B1266679

[Get Quote](#)

Spectroscopic Profile of 3-Amino-4-chlorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of **3-Amino-4-chlorobenzonitrile** (CAS No. 53312-79-1). Due to the limited availability of experimentally derived public data, this document presents predicted Nuclear Magnetic Resonance (NMR) data, alongside typical Infrared (IR) spectroscopy absorption bands and Mass Spectrometry (MS) fragmentation patterns. Detailed, standardized experimental protocols for acquiring such data are also included. A workflow diagram for spectroscopic analysis is provided to guide researchers in compound characterization.

Introduction

3-Amino-4-chlorobenzonitrile is a substituted aromatic nitrile, a class of compounds with significant interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is fundamental to confirming the identity, purity, and structure of such molecules. This guide addresses the spectroscopic profile of this compound, covering ¹H NMR, ¹³C NMR, IR, and MS techniques.

Compound Information:

- IUPAC Name: **3-Amino-4-chlorobenzonitrile**
- Synonyms: 2-Chloro-5-cyanoaniline[1]
- CAS Number: 53312-79-1[1]
- Molecular Formula: C₇H₅ClN₂[1]
- Molecular Weight: 152.58 g/mol
- Melting Point: 87-91 °C

Spectroscopic Data

Disclaimer: Experimental spectroscopic data for **3-Amino-4-chlorobenzonitrile** is not readily available in publicly accessible databases. The following NMR data is based on computational predictions and should be used as a reference. The IR and MS data are based on the expected behavior of the compound's functional groups.

¹H NMR (Proton Nuclear Magnetic Resonance)

The predicted ¹H NMR spectrum of **3-Amino-4-chlorobenzonitrile** in a typical solvent like DMSO-d₆ would show signals corresponding to the aromatic protons and the amine protons.

Predicted Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~ 7.4	d	1H	H-5
~ 6.9	d	1H	H-6
~ 6.8	dd	1H	H-2
~ 5.5 - 6.0	br s	2H	-NH ₂

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The predicted ¹³C NMR spectrum would display signals for each of the seven carbon atoms in the molecule.

Predicted Chemical Shift (δ , ppm)	Assignment
~ 150	C-3 (C-NH ₂)
~ 133	C-5
~ 132	C-1
~ 120	C-4 (C-Cl)
~ 118	C-2
~ 117	C≡N
~ 110	C-6

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the amine, nitrile, and chloro-aromatic functional groups.

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
3450 - 3300	Medium	N-H	Asymmetric & Symmetric Stretch
3200 - 3000	Medium-Weak	Aromatic C-H	Stretch
2230 - 2210	Strong	C≡N	Stretch
1630 - 1575	Medium-Strong	C=C	Aromatic Ring Stretch
1620 - 1550	Medium	N-H	Scissoring (Bending)
1300 - 1000	Strong	C-N	Stretch
800 - 600	Strong	C-Cl	Stretch

MS (Mass Spectrometry)

Mass spectrometry would confirm the molecular weight and provide structural information through fragmentation patterns.

m/z	Interpretation
152/154	$[M]^+$ Molecular ion peak (with isotopic pattern for Chlorine)
125	$[M - HCN]^+$
117	$[M - Cl]^+$
90	$[M - Cl - HCN]^+$

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Amino-4-chlorobenzonitrile** in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a 5 mm NMR tube.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Data Acquisition:
 - 1H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the 1H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

- Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.
- Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the IR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm^{-1} .
- Background Correction: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

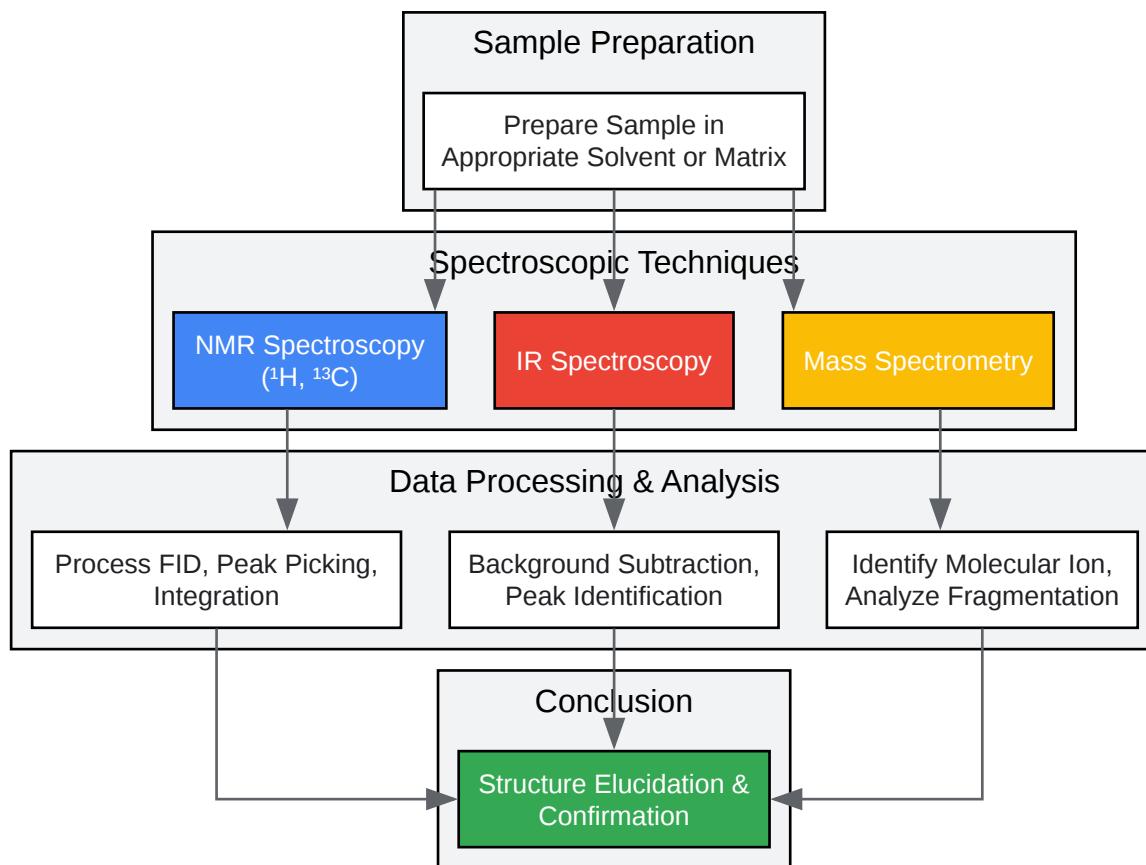
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent and introducing it via an infusion pump for electrospray ionization (ESI) or by using gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
- Ionization: Ionize the sample using an appropriate method. Electron Impact (EI) is a common technique for GC-MS, while ESI is common for LC-MS.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for Compound Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- To cite this document: BenchChem. [3-Amino-4-chlorobenzonitrile spectroscopic data (1H NMR, 13C NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1266679#3-amino-4-chlorobenzonitrile-spectroscopic-data-h-nmr-c-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com